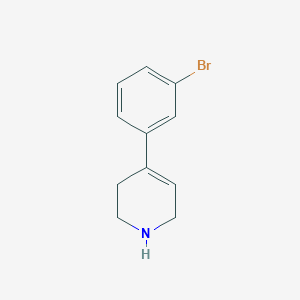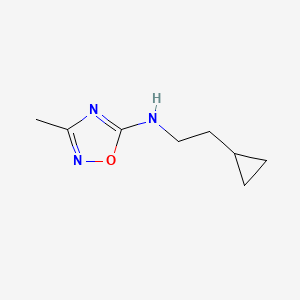![molecular formula C10H3BrO2S2 B15271462 10-Bromo-7-oxo-3,11-dithiatricyclo[6.3.0.0,2,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde](/img/structure/B15271462.png)
10-Bromo-7-oxo-3,11-dithiatricyclo[6.3.0.0,2,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Bromo-7-oxo-3,11-dithiatricyclo[6300,2,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde is a complex organic compound with a unique structure that includes bromine, sulfur, and oxygen atoms
Preparation Methods
The synthesis of 10-Bromo-7-oxo-3,11-dithiatricyclo[6.3.0.0,2,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde involves multiple steps, typically starting with the preparation of the core tricyclic structure. This is followed by the introduction of bromine and the formation of the aldehyde group. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high purity. Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the aldehyde group or other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
10-Bromo-7-oxo-3,11-dithiatricyclo[6.3.0.0,2,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: Its unique structure makes it a candidate for drug development and medicinal chemistry.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Compared to other similar compounds, 10-Bromo-7-oxo-3,11-dithiatricyclo[6.3.0.0,2,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde stands out due to its unique combination of bromine, sulfur, and oxygen atoms. Similar compounds include:
- 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene-2-carboxaldehyde
- 6-Bromo-4-oxo-4H-cyclopenta[2,1-b:3,4-b’]dithiophene-2-carboxaldehyde
These compounds share some structural similarities but differ in their specific functional groups and chemical properties .
Properties
Molecular Formula |
C10H3BrO2S2 |
|---|---|
Molecular Weight |
299.2 g/mol |
IUPAC Name |
10-bromo-7-oxo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde |
InChI |
InChI=1S/C10H3BrO2S2/c11-7-2-6-8(13)5-1-4(3-12)14-9(5)10(6)15-7/h1-3H |
InChI Key |
CEJIJBXVXQCDFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1C(=O)C3=C2SC(=C3)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B15271382.png)
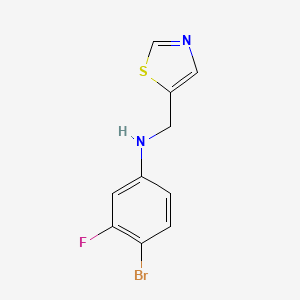
![1-{Thieno[3,2-B]thiophene-2-carbonyl}piperazine](/img/structure/B15271388.png)
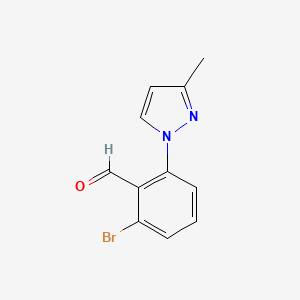
amine](/img/structure/B15271402.png)
![2-[(1-Chloro-2,2,2-trifluoroethyl)thio]pyridine](/img/structure/B15271404.png)
![4-[(3-Methylpentan-2-yl)amino]butan-2-ol](/img/structure/B15271407.png)
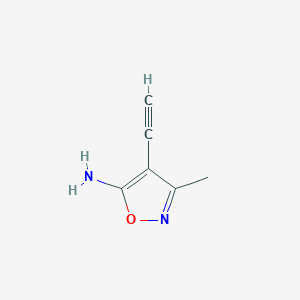
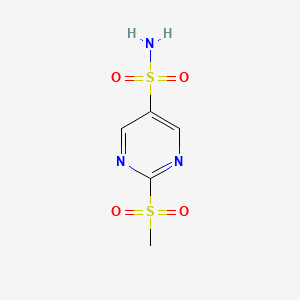
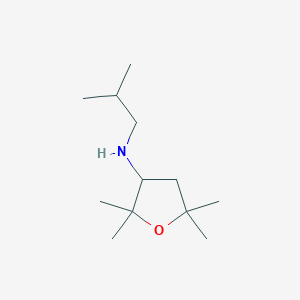
![2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetamide](/img/structure/B15271438.png)
